Iron triperchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Perchlorates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

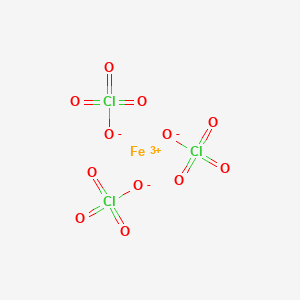

2D Structure

Properties

IUPAC Name |

iron(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Fe/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOWRPZTCLUDOI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe(ClO4)3, Cl3FeO12 | |

| Record name | Iron(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Iron(III)_perchlorate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890670 | |

| Record name | Perchloric acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish odorless solid; Hygroscopic; [MSDSonline] | |

| Record name | Iron perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13537-24-1 | |

| Record name | Iron perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron triperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Iron Iii Perchlorate S Role in Inorganic Chemistry

In the realm of inorganic chemistry, iron(III) perchlorate (B79767) serves as a versatile reagent and a precursor for the synthesis of other complex molecules. Its high solubility in water and other polar solvents makes it a convenient source of Fe(III) ions for various chemical transformations. chemimpex.comchemsrc.com

The compound's primary role is that of a catalyst and an oxidizing agent. chemimpex.com As a Lewis acid, it can catalyze a variety of organic reactions, including esterifications, cycloadditions, and alkylations. researchgate.netoup.com Its high redox potential also makes it a useful one-electron oxidant in reactions like the dimerization of aromatic hydrocarbons and the selective oxidation of thiols. cymitquimica.comniscpr.res.in

Furthermore, iron(III) perchlorate is employed in the synthesis and study of coordination complexes. ontosight.ai It is a common starting material for creating iron-containing biomolecule models, such as iron porphyrin complexes that mimic the active sites of enzymes like cytochromes. chemimpex.comontosight.ai The perchlorate anion is valued in these studies because it is weakly coordinating, allowing for the investigation of the primary coordination sphere around the iron center with minimal interference. wikipedia.org Its application extends to analytical chemistry, where it can be used for the detection and quantification of specific ions. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Anhydrous) | Fe(ClO₄)₃ | cymitquimica.com |

| Molecular Weight (Anhydrous) | 354.20 g/mol | scbt.com |

| Molecular Formula (Hydrate) | Fe(ClO₄)₃·xH₂O | chemimpex.comfishersci.no |

| Appearance | Light purple or violet crystalline solid | chemimpex.comfishersci.no |

| Solubility | Soluble in water | chemimpex.comchemsrc.com |

| Key Chemical Properties | Strong oxidizer, Hygroscopic | chemsrc.comfishersci.no |

Historical Development of Research on Perchlorate Salts and Iron Iii Species

The scientific journey of iron(III) perchlorate (B79767) is built upon two distinct historical research paths: that of perchlorate salts and that of iron(III) species.

The history of perchlorates began in 1816 with the synthesis of potassium perchlorate by Count Frederick Von Stadion. dtic.mil By the early 20th century, commercial production of various perchlorate salts, such as sodium, potassium, and ammonium (B1175870) perchlorates, was established in Europe and the United States. dtic.mil A significant surge in production and research occurred in the mid-1940s to meet the demand for ammonium perchlorate as a powerful oxidizer in solid propellants for rockets and missiles. nih.gov The development of more sensitive analytical methods in 1997, which lowered the detection limit for perchlorate in water, led to its identification in various water supplies and natural sites, spurring further environmental and chemical research. nih.govenviro.wiki

The study of iron is ancient, but the modern chemical understanding of iron(III) species began with the chemical revolution in the 18th century, which established an experimental basis for chemical reactivity, including oxidation. nih.gov Throughout the 19th and 20th centuries, research into iron compounds expanded dramatically, particularly with the recognition of iron's central role in biological systems, such as in hemoglobin for oxygen transport. nih.govwikipedia.org The development of coordination chemistry provided the framework for understanding the structure and reactivity of complex iron(III) ions in solution and in solid-state materials. ontosight.ai Early ferrokinetic studies in the mid-20th century began to map out the cycle of iron in biological systems, highlighting the importance of the Fe(III) state. nih.gov

Current Research Landscape and Emerging Scientific Interest

The current research landscape for iron(III) perchlorate (B79767) is vibrant and multidisciplinary, with significant interest in catalysis, materials science, and even planetary science.

In organic synthesis, researchers continue to explore its catalytic activity. Recent studies have demonstrated its effectiveness in promoting novel reactions, such as the [2+2]-cycloaddition of styrene (B11656) derivatives and the one-pot synthesis of complex heterocyclic compounds like α-carbonyl furans and fullerene-fused lactones. oup.comsigmaaldrich.com In 2022, it was reported as a novel and efficient catalyst for the esterification of microcrystalline cellulose (B213188) at room temperature. researchgate.net Adsorbing iron(III) perchlorate onto silica (B1680970) gel has also created a supported reagent effective for various organic transformations in the solid state. tandfonline.com

In materials science, iron(III) perchlorate is being investigated as a chemical oxidant and dopant for conducting polymers. fishersci.cansf.gov Studies on poly(thiophene) derivatives have shown that using iron(III) perchlorate as a dopant can significantly affect the material's charge transport properties, leading to high electrical conductivity. nsf.gov This has potential applications in developing advanced materials for thermoelectric devices, which can convert waste heat into electricity. nsf.govresearchgate.net

A particularly intriguing area of emerging interest is in planetary science. The discovery of perchlorate salts on Mars by the Phoenix expedition, combined with the planet's iron-rich regolith, has led to research into the formation and stability of iron(III) perchlorate hydrates under Martian conditions. iucr.orgnih.govresearchgate.net The crystal structure of iron(III) perchlorate nonahydrate, Fe(H₂O)₆₃·3H₂O, has been determined from aqueous solutions at low temperatures, suggesting that this compound could potentially form on the Martian surface. iucr.orgnih.gov

Significance of Iron Iii Perchlorate in Contemporary Chemical Science

Conventional Routes for Hydrated Iron(III) Perchlorate Synthesis

The traditional preparation of hydrated iron(III) perchlorate typically involves the reaction of an iron(III) source with perchloric acid. chemicalbook.inchemicalbook.comchemdad.com These methods, while straightforward, have been noted to present challenges. niscpr.res.in

One common method involves the dissolution of hydrous iron(III) oxide in perchloric acid. chemicalbook.inchemicalbook.comchemdad.com This acid-base reaction yields a solution from which hydrated crystals of iron(III) perchlorate can be obtained. However, some research has indicated that preparations using iron(III) oxide can be unsatisfactory, although specific details on the limitations are not extensively elaborated. niscpr.res.in

A similar and frequently cited method is the reaction of iron(III) hydroxide (B78521) with perchloric acid. researchgate.netresearchgate.net This neutralization reaction is an effective route for synthesis. The balanced chemical equation for this reaction is:

3HClO₄(aq) + Fe(OH)₃(s) → Fe(ClO₄)₃(aq) + 3H₂O(l) brainly.com

Like the oxide route, this preparation has also been described in some literature as being "very unsatisfactory," suggesting potential issues with reaction completion or product purity. niscpr.res.in

An alternative synthesis involves the use of iron(III) chloride as the iron source. chemicalbook.inchemicalbook.com The preparation calls for concentrating a mixture of ferric chloride and 70% perchloric acid on a hot plate until near saturation, followed by cooling to crystallize the product. niscpr.res.in This method is considered risky and must be performed with caution in a well-ventilated area or fume hood. niscpr.res.in

Table 1: Summary of Conventional Synthesis Routes for Hydrated Iron(III) Perchlorate

| Starting Iron Compound | Reagent | General Product | Notes |

| Hydrous Iron(III) Oxide | Perchloric Acid | Hydrated Iron(III) Perchlorate Solution | Described as potentially "unsatisfactory". niscpr.res.in |

| Iron(III) Hydroxide | Perchloric Acid | Hydrated Iron(III) Perchlorate Solution | Described as potentially "unsatisfactory". niscpr.res.in |

| Iron(III) Chloride | 70% Perchloric Acid | Hydrated Iron(III) Perchlorate Crystals | Considered a "risky" preparation. niscpr.res.in |

Crystallization and Isolation Techniques for Variably Hydrated Forms

Iron(III) perchlorate is hygroscopic and can form several stable hydrates, the isolation of which depends on the crystallization conditions. chemicalbook.inchemicalbook.com

Decahydrate (B1171855) (Fe(ClO₄)₃·10H₂O): Pale pink crystals of the decahydrate form when crystallized from solutions of iron(III) chloride or hydrous iron(III) oxide in perchloric acid. chemicalbook.inchemicalbook.comchemdad.com

Nonahydrate (Fe(ClO₄)₃·9H₂O): Crystallization from the solution at temperatures above 42°C yields the nonahydrate. chemicalbook.inchemicalbook.com A structural analysis of the nonahydrate, with the formula Fe(H₂O)₆₃·3H₂O, confirmed it consists of hexaquoiron(III) octahedra, perchlorate anions, and additional non-coordinating water molecules. researchgate.net

Hexahydrate (Fe(ClO₄)₃·6H₂O): The decahydrate can be converted to the hexahydrate by letting it stand over a strong desiccant such as phosphorus pentoxide. chemicalbook.inchemicalbook.com

For purification, the salt can be crystallized twice from concentrated perchloric acid, with the addition of a small amount of hydrogen peroxide during the first crystallization to ensure all iron is in the +3 oxidation state. chemicalbook.inchemicalbook.com

Electrochemical Approaches to Iron(III) Perchlorate Synthesis

Electrochemical methods have been explored for the synthesis of iron-based compounds, often involving iron perchlorate salts as electrolytes or products.

One study reported the cathodic electrodeposition of amorphous iron(III) oxide (Fe₂O₃) thin films through the reduction of iron(III) perchlorate in oxygenated acetonitrile (B52724). juniperpublishers.com Another report detailed the electrochemical synthesis of superparamagnetic cubic magnetite nanoparticles (Fe₃O₄) via the electrooxidation of an iron electrode in an aqueous solution of ferrous perchlorate (Fe(ClO₄)₂). juniperpublishers.com Furthermore, iron(III) perchlorate has been used as a redox couple in electrochemical impedance spectroscopy studies to evaluate electron transfer rates at chemically modified electrodes. researcher.life

Synthetic Strategies for Mononuclear and Polynuclear Iron(III) Perchlorate Complexes

Hydrated iron(III) perchlorate is a valuable precursor for synthesizing a wide range of mononuclear and polynuclear coordination complexes due to the very low coordinating ability of the perchlorate ion. chemicalbook.inchemicalbook.com

Mononuclear Complexes: The synthesis of mononuclear iron(III) complexes often involves the reaction of iron(III) perchlorate hexahydrate with specifically designed organic ligands. rsc.org For example, reacting iron(III) perchlorate with tetradentate N₃O half-salen type Schiff base ligands has been used to produce mononuclear iron(III) complexes. rsc.org Similarly, the coordination agent 2,6-diacetylpyridine (B75352) bis(picolinoylhydrazone) reacts with iron(III) perchlorate to yield mononuclear complexes of the form Fe(H₂L)(H₂O)₂₃∙2.5H₂O. researchgate.net

Polynuclear Complexes: Crystalline polynuclear iron(III) complexes have been successfully obtained using perchlorate as the counterion. at.ua The reaction of iron(III) perchlorate with amino acids such as glycine, alanine, and proline can produce trinuclear, oxo-centered complexes. at.ua The general structure of these molecules features a central oxygen atom bonded to three iron atoms, which are in turn coordinated by the amino acid residues. at.ua

Precursor Applications in the Synthesis of Advanced Iron-Based Catalysts

Iron(III) perchlorate, along with its hydrated forms, serves as a versatile precursor in the development of sophisticated iron-based catalysts. chemimpex.com Its utility stems from its properties as a source of iron ions that can be transformed into catalytically active materials, such as iron oxides and complex nanocomposites. These catalysts are designed for a variety of applications, leveraging the reactivity and structural properties endowed by the iron precursor.

One notable application is in the preparation of nanocatalysts for environmental remediation. For instance, an iron oxide-carbonaceous nanocatalyst (Fe-oxide CNC) has been synthesized in situ using iron(II) perchlorate as a precursor. This process involves reacting the iron perchlorate with hydrogen peroxide in a solution of benzene (B151609) and acetonitrile. The resulting Fe-oxide CNC demonstrates high efficiency in the catalytic oxidation of benzene to phenol, achieving a turnover number (TON) of 122 and a selectivity of 96% at 60 °C. Characterization of this nanocatalyst confirmed the presence of Fe2O3, highlighting the transformation of the perchlorate precursor into a functional iron oxide catalyst. researchgate.net

Beyond simple oxides, iron perchlorate is also employed in the synthesis of multicomponent catalytic systems. An example is the creation of a g-C3N4/γ-Fe2O3/TiO2/Pd magnetic nanocomposite. In this synthesis, iron(II) perchlorate hydrate (B1144303) is used as the iron source. This visible-light photocatalyst has proven effective in catalyzing challenging Hiyama and Suzuki-Miyaura cross-coupling reactions, including those involving aryl chlorides, at room temperature. mdpi.com The magnetic nature of the final composite, a feature derived from the iron component, facilitates its separation and reuse for multiple cycles without a significant decline in catalytic activity. mdpi.com

Iron(III) perchlorate can also be supported on materials like silica (SiO2) to create heterogeneous catalysts. Ferric perchlorate adsorbed on silica gel (Fe(ClO4)3/SiO2) has been shown to be an efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols. researchgate.net This method provides a pathway for synthesizing various secondary amines from primary amines and alcohols in good to excellent yields, with water being the only byproduct. researchgate.net The immobilization of the iron species on a solid support enhances the catalyst's stability and ease of separation from the reaction mixture.

The role of iron(III) perchlorate often extends beyond being a simple source of iron; it can also act as a Lewis acid catalyst to facilitate specific organic transformations. researchgate.net Its application in the synthesis of diverse heterocyclic ethers through the radical cross-coupling of heteroarenes and cyclic ethers, using tert-butyl hydroperoxide (TBHP) as an oxidant, demonstrates its catalytic utility. researcher.life This protocol is noted for its use of an inexpensive iron catalyst and avoidance of costly metals or photo-redox processes. researcher.life

The research into iron(III) perchlorate as a precursor continues to yield novel catalytic materials with tailored properties for specific synthetic challenges.

| Catalyst Synthesized | Precursor Used | Application | Key Finding |

| Iron oxide-carbonaceous nanocatalyst (Fe-oxide CNC) | Iron(II) perchlorate | Oxidation of benzene to phenol | High efficiency and selectivity (96%) researchgate.net |

| g-C3N4/γ-Fe2O3/TiO2/Pd nanocomposite | Iron(II) perchlorate hydrate | Hiyama and Suzuki-Miyaura cross-coupling | Effective for aryl chlorides under visible light mdpi.com |

| Ferric perchlorate on silica (Fe(ClO4)3/SiO2) | Iron(III) hydroxide and perchloric acid | N-alkylation of aromatic amines | High efficiency and selectivity for secondary amines researchgate.net |

| Iron(III) perchlorate (as catalyst) | Iron(III) perchlorate | Radical cross-coupling for heterocyclic ethers | Cost-effective and sustainable synthesis method researcher.life |

Ligand Design and Complexation Principles with Iron(III) Ions

Tris(octamethylpyrophosphoramide) (OMPA): This ligand is a notable example of a chelating agent that forms stable complexes with metal ions. nih.gov The iron(III) complex, Fe(OMPA)₃₃, involves an iron(III) ion coordinated with three OMPA ligands. nih.gov The perchlorate ions act as counterions to balance the 3+ charge of the iron center. nih.gov These types of complexes are studied for their potential in catalysis and as magnetic materials. nih.gov Spectroscopic studies on the isomorphous series of tris(octamethylpyrophosphoramide) complexes, including those of Mn(II), Co(II), Ni(II), and Cu(II) with perchlorate salts, have been crucial for understanding ligand field theory in systems with D₃ symmetry. mdpi.comrug.nl

Schiff Base Ligands: Schiff bases are a versatile class of ligands, typically synthesized from the condensation of an amine and a carbonyl compound, that have been extensively used to create iron(III) complexes. nih.govmdpi.comsigmaaldrich.comrsc.org Their synthetic flexibility allows for the design of ligands with specific donor sets (e.g., N₂O₂, N₄O₂) and steric properties, which in turn control the coordination geometry and magnetic behavior of the resulting iron(III) complexes. nih.govias.ac.inrsc.org

For instance, the reaction of iron(III) perchlorate with Schiff base ligands derived from salicylaldehyde (B1680747) and various amines can yield mononuclear, dinuclear, or polymeric structures. ias.ac.inmdpi.com The tetradentate Schiff base ligand N,N′-ethylenebis(salicylideneimine), known as H₂salen, reacts with iron(III) salts to form complexes like [Fe(salen)Cl] or, in the presence of other ligands, six-coordinate species such as [Fe(salen)(Him)₂]ClO₄ (where Him is imidazole). mdpi.comrsc.orgresearchgate.net The perchlorate ion in these systems often acts as a non-coordinating counterion, influencing the crystal packing and sometimes the spin state of the complex. researchgate.netunibe.ch The use of mixed Schiff base ligands has also been explored to fine-tune the properties of Fe(III) complexes. nih.gov

The assembly of di- and polynuclear iron complexes is a significant area of research, driven by their relevance to the active sites of various metalloenzymes and their interesting magnetic coupling phenomena. The use of iron(III) perchlorate as a starting material allows for the synthesis of such multinuclear species. mdpi.comfishersci.caaip.org

Dinuclear iron(III) complexes can be formed using bridging ligands that connect two iron centers. For example, the reaction of Fe(III)(ClO₄)₃ with the polydentate ligand H₂BPClNOL can yield dinuclear complexes where two iron(III) ions are bridged by alkoxo groups from the ligand. mdpi.comaip.org The structure and properties of these complexes can be further modified by the presence of other bridging groups, such as acetate (B1210297). mdpi.comaip.org Similarly, oxido-bridged dinuclear iron(III) complexes with ligands like 2,2′-bipyridine (bpy) have been synthesized from perchlorate salts, resulting in structures like Fe₂OCl₂(bpy)₄₂. fishersci.ca

Polynuclear complexes, including one-dimensional coordination polymers, can also be assembled. For instance, reacting iron(III) Schiff base complexes like [Fe(salen)]⁺ with bridging ligands such as 4,4′-bipyridine (bipy) can produce chain-like structures of the type {[Fe(salen)(bipy)]ClO₄}n. ias.ac.in In these materials, the perchlorate ion resides as a counter-ion within the polymeric lattice. ias.ac.in The synthesis of such complexes is often achieved by reacting the appropriate iron(III) perchlorate salt with the desired ligands in a suitable solvent. ias.ac.inmdpi.comaip.org Characterization typically involves single-crystal X-ray diffraction to determine the molecular structure, alongside spectroscopic methods (IR, UV-Vis) and magnetic susceptibility measurements to probe the electronic and magnetic properties. ias.ac.inmdpi.comaip.org

Spin Crossover Phenomena in Iron(III) Perchlorate Complexes

Iron(III) complexes with a d⁵ electron configuration can exist in a high-spin (HS, S=5/2) state with five unpaired electrons or a low-spin (LS, S=1/2) state with one unpaired electron. nih.govmdpi.com When the energy difference between these two states is comparable to thermal energy, a transition between them, known as spin crossover (SCO), can be induced by external stimuli like temperature, pressure, or light. mdpi.comamericanelements.com This phenomenon is of great interest for developing molecular switches and data storage devices. mdpi.com

The spin state of an iron(III) complex is most commonly observed through variable-temperature magnetic susceptibility measurements. nih.govunibe.ch A high-spin Fe(III) complex exhibits a much higher magnetic moment than a low-spin one. nih.gov As a SCO complex is cooled, a transition from the HS to the LS state is marked by a sharp or gradual decrease in its magnetic susceptibility. unibe.ch

Control over the spin state can be achieved through rational ligand design. For example, in a series of iron(III) complexes with tridentate Schiff base-like ligands, the choice of perchlorate or tetrafluoroborate (B81430) as the counter-ion was shown to influence the transition temperature of the SCO. unibe.ch This demonstrates that even non-coordinating anions can affect the spin state through their influence on the crystal packing and intermolecular interactions. unibe.ch In some cases, the spin state can be controlled by protonation of the ligands; for instance, certain iron(III) complexes with tripodal imidazole (B134444) ligands are low-spin when the ligands are deprotonated but become high-spin or exhibit SCO when the ligands are protonated. Light can also be used to switch the spin state, a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST), which has been observed in some iron(III) SCO systems. mdpi.com

The primary factor determining the spin state of an iron(III) complex is the ligand field strength. americanelements.com According to ligand field theory, ligands create a splitting of the d-orbitals into lower energy (t₂g) and higher energy (e_g) sets in an octahedral environment. americanelements.com

Strong-field ligands cause a large energy splitting (Δ). In this case, it is energetically more favorable for electrons to pair up in the lower-lying t₂g orbitals, resulting in a low-spin (t₂g⁵ e_g⁰) configuration. americanelements.com

Weak-field ligands cause a small energy splitting. Here, the energy cost of pairing electrons is greater than the energy required to promote them to the e_g orbitals. Electrons therefore occupy orbitals singly before pairing, leading to a high-spin (t₂g³ e_g²) configuration, in accordance with Hund's rule.

Spin crossover occurs when the ligand field strength is intermediate, such that the energies of the HS and LS states are very close. The geometry of the complex is also crucial. Most SCO iron(III) complexes have a distorted octahedral coordination geometry. nih.govsigmaaldrich.com The specific arrangement of the ligands can create subtle electronic and steric effects that tune the ligand field strength to the critical point where SCO is possible. sigmaaldrich.com For example, in a series of iron(III) complexes with substituted Schiff bases, minor changes to the substituents on the ligand were shown to be sufficient to switch the complex from being purely high-spin to exhibiting SCO behavior.

A direct and measurable structural consequence of a spin transition is a significant change in the metal-ligand bond lengths. researchgate.net When an iron(III) complex transitions from a low-spin to a high-spin state, two electrons are promoted from the non-bonding t₂g orbitals to the antibonding e_g orbitals. The population of these antibonding orbitals leads to an increase in repulsion between the ligand and metal electrons, resulting in an elongation of the metal-ligand bonds.

This magneto-structural correlation is particularly evident in the Fe-N bond distances of complexes with nitrogen-donor ligands. For pseudo-octahedral Fe(III)N₆ complexes, the change in the average Fe-N bond distance upon a full spin transition is typically around 0.2 Å. Low-spin Fe(III)-N bonds are shorter, while high-spin Fe(III)-N bonds are longer. researchgate.net This structural change is a key characteristic used to confirm the spin state in crystal structures determined by X-ray diffraction. nih.govresearchgate.net

| Complex / State | Spin State | Average Fe-N Bond Length (Å) | Reference |

| [Fe(acen)(Him)₂]⁺ | Low-Spin | 1.899 (imine), 1.990 (imidazole) | researchgate.net |

| [Fe(salen)(Him)₂]⁺ | High-Spin | 2.108 (imine), 2.143 (imidazole) | researchgate.net |

| [Fe(salphen)(Him)₂]⁺ | High-Spin | 2.125 (imine), 2.165 (imidazole) | researchgate.net |

| Generic Fe(II) Complex | Low-Spin | ~1.99 | |

| Generic Fe(II) Complex | High-Spin | ~2.18 |

Note: Data for Fe(II) complexes are included for comparison to illustrate the general principle of bond length changes during spin transitions. The magnitude of the change is similar for Fe(III) systems.

This lengthening of the bonds in the high-spin state effectively weakens the ligand field, which helps to stabilize the HS state at higher temperatures. Conversely, the shorter bonds in the low-spin state create a stronger ligand field, stabilizing the LS state at lower temperatures.

Supramolecular Assembly and Self-Organization in Iron(III) Perchlorate Derived Structures

The perchlorate anion, owing to its tetrahedral geometry and potential for hydrogen bonding, plays a significant role in directing the supramolecular assembly and self-organization of iron(III) coordination compounds. This is particularly evident in the crystal structures of hydrated iron(III) perchlorate and its complexes with organic ligands.

The introduction of organic ligands leads to more intricate supramolecular structures. For example, the reaction of an iron(II) tripodal imidazole complex, FeH₃L¹₂, with alkali metal perchlorates (MClO₄ where M = K, Rb, Cs, NH₄) results in the formation of double salts with the formula {FeH₃L¹₂}·MClO₄. at.ua In these structures, the iron complex acts as a molecular scaffold, and the perchlorate anions are involved in extensive hydrogen bonding with the imidazole NH and imine CH groups of the ligand. at.ua This hydrogen bonding network organizes the components into a hexameric structure in the extended lattice, with the alkali metal cations occupying specific sites within this framework. at.ua The perchlorate anions themselves form a distorted icosahedral arrangement around the cations, demonstrating their crucial role as structure-directing agents. at.ua

The ability of the perchlorate anion to act as a hydrogen bond acceptor is also a key factor in the self-assembly of multi-component systems. In the context of crystal engineering, the predictable interactions of perchlorate anions can be utilized to design and construct complex molecular architectures. The assembly of such structures is a result of a delicate balance of forces, including coordination bonds, hydrogen bonds, and electrostatic interactions, where the perchlorate anion often plays a pivotal role in mediating these interactions.

The study of these supramolecular assemblies provides insights into the principles of molecular recognition and self-organization, which are fundamental to the development of new materials with tailored properties. The non-covalent interactions involving the perchlorate anion are therefore a critical aspect of the coordination chemistry of iron(III) perchlorate systems.

Investigation of Ligand-Influenced Reactivity Patterns in Iron(III) Coordination Compounds

The reactivity of iron(III) coordination compounds is profoundly influenced by the nature of the ligands bound to the metal center. In complexes containing the perchlorate anion, which is typically non-coordinating, the primary ligands dictate the electronic and steric properties of the iron center, thereby controlling its reactivity in processes such as catalysis and redox reactions.

The electronic effects of ligands are clearly demonstrated in the catalytic oxidation of triphenylmethane (B1682552) by iron(III) complexes with 2-(2-pyridyl)benzimidazole (B74506) (PBI) ligands. The introduction of para-substituted pyridine (B92270) co-ligands significantly affects the reactivity. Electron-withdrawing substituents on the pyridine ring increase the electrophilicity of the active iron(III)-iodosylbenzene intermediate, leading to higher catalytic activity. mdpi.com This is supported by a Hammett correlation between the reaction rate and the electronic parameters of the pyridine substituents. mdpi.com The redox potential of the Fe(III)/Fe(II) couple is also tuned by these ligands, with more electron-withdrawing groups favoring the reduction of the iron center. rsc.org

Steric factors also play a crucial role. In a study comparing the reactivity of di-iron(II) complexes with pyridyl versus 6-methyl-pyridyl ligands, the presence of the methyl group in the 6-position of the pyridine ring introduces steric repulsion with other ligands in the coordination sphere. researchgate.net This steric hindrance destabilizes the resulting µ-oxo di-iron(III) complex, making its formation from the di-iron(II) precursor more difficult and requiring a stronger oxidant (H₂O₂ instead of air). researchgate.net

The type of donor atom in the ligand also has a significant impact. In iron(III) complexes with Schiff-base ligands, the coordination environment can be systematically varied to study its effect on reactivity. For example, in the sulfoxidation of thiodiglycolic acid by an iron(III)-salen complex, the addition of nitrogenous bases like pyridine and imidazole retards the reaction rate. scielo.org.mx This is attributed to the binding of these bases to the iron center, which hinders the coordination of the substrate. The extent of this inhibition is related to the π-donating ability of the nitrogenous base. scielo.org.mx

Furthermore, the introduction of a secondary coordination sphere can dramatically alter reactivity. In iron(II) complexes with tris(2-pyridylmethyl)amine (B178826) (TPA) ligands featuring appended aniline (B41778) hydrogen bond donors, the catalytic reduction of perchlorate is observed. nih.gov The hydrogen-bonding network is proposed to stabilize key intermediates, thereby facilitating the otherwise kinetically challenging reduction of the perchlorate anion. nih.gov Complexes lacking these hydrogen bond donors show significantly lower catalytic activity. nih.gov

Electrostatic Effects on Proton-Coupled Electron Transfer in Analogous Transition Metal Complexes

Proton-coupled electron transfer (PCET) is a fundamental process in chemistry and biology, where the transfer of an electron is coupled to the transfer of a proton. In transition metal complexes, including those of iron, electrostatic effects play a crucial role in modulating the thermodynamics and kinetics of PCET reactions. While specific detailed studies on PCET in iron(III) perchlorate systems are not extensively documented in the provided search results, the principles derived from analogous transition metal complexes are highly relevant.

The coupling between proton and electron transfer can be understood from the significant shifts in the reduction potential (E°) of a metal complex upon protonation or deprotonation of a coordinated ligand, and conversely, the change in the acidity constant (pKa) of a ligand upon a change in the metal's oxidation state. These changes are fundamentally linked to electrostatic interactions. The oxidation of a metal center increases its positive charge, making it more acidic and thus lowering the pKa of coordinated ligands. Similarly, the protonation of a ligand can make the reduction of the metal center more favorable.

Studies on manganese-oxo complexes, which serve as excellent models for understanding PCET, have shown that purely electrostatic contributions can account for most of the observed couplings between deprotonation and changes in oxidation state. nih.gov For instance, the oxidation of a manganese center can lower the pKa of a bridging oxo ligand by several pH units. nih.gov These effects can be rationalized by considering the change in the formal charges of the metal and the ligand, and how these changes are influenced by the surrounding dielectric medium.

In the context of iron complexes, it has been shown that the oxidation of an Fe(II) center to Fe(III) can lead to a significant change in the entropy of the system, which is attributed to changes in vibrational entropy. This entropic contribution to the free energy of the reaction underscores the importance of considering factors beyond simple enthalpy changes in PCET processes.

Furthermore, the reactivity of iron complexes in PCET reactions can be controlled by the protonation state of ancillary ligands. For example, in non-heme iron thiolate complexes, the site of oxidation (iron versus sulfur) can be dictated by the protonation state of an amino donor in the ligand framework. researchgate.net This control is a direct consequence of the thermodynamic linkage between proton and electron transfer.

Reactivity and Reaction Mechanisms of Iron Iii Perchlorate

Oxidative Reactivity of Iron(III) Perchlorate (B79767)

Iron(III) perchlorate is recognized for its strong oxidizing properties, which are harnessed in both organic and inorganic chemistry.

Oxidation of Organic Substrates in Synthetic Processes

Iron(III) perchlorate serves as a versatile reagent in organic synthesis, facilitating a range of oxidative transformations. It has been effectively used for the oxidative dimerization of aromatic hydrocarbons, diphenylacetylene, and diphenylamine. niscpr.res.in When aromatic hydrocarbons are treated with iron(III) perchlorate in acetonitrile (B52724), they typically form dimeric oxidation products. niscpr.res.in For instance, this method has been successfully applied to several substrates, although no reaction was observed with anthracene (B1667546) and 1-nitronaphthalene (B515781) under similar conditions. niscpr.res.in

Another significant application is the selective oxidation of thiols to disulfides. niscpr.res.in This reaction is highly selective, and further oxidation to sulfoxides or sulfones is not observed under the reaction conditions, highlighting the controlled reactivity of iron(III) perchlorate. niscpr.res.in

Furthermore, iron(III) perchlorate catalyzes the transformation of 1,5-cyclooctadiene (B75094) into bicyclo[3.3.0]octane derivatives through a transannular reaction in the presence of an aliphatic acid. niscpr.res.in It is also employed as a catalyst for the synthesis of various organic compounds, including fullerene-fused lactones, α-carbonyl furans, and fullerodioxolanes. sigmaaldrich.com Its catalytic activity extends to the double alkylation of indoles and the oxidative esterification of aryl esters. sigmaaldrich.com The high redox potential of iron(III) perchlorate also makes it useful for oxidizing alcohols to ketones or carboxylic acids. cymitquimica.com

Recent research has demonstrated the use of iron(II) complexes with TPA-type ligands to promote the reduction of perchlorate ions, enabling the iron-catalyzed C-H oxygenation of organic substrates. chemistryviews.org This methodology has been successful in converting cyclic alkyl aromatics and anthracene derivatives into their corresponding quinones or ketones with high yields. chemistryviews.org

Oxidation of Inorganic Compounds

The oxidative power of iron(III) perchlorate is not limited to organic substrates. In the presence of dioxygen, it oxidizes triphenylphosphine (B44618) to triphenylphosphine oxide in an acetonitrile solution under mild conditions. chemicalpapers.com This reaction proceeds stoichiometrically, with the simultaneous reduction of iron(III) to iron(II), forming a ferrous complex. chemicalpapers.com

Reduction Pathways to Iron(II) Perchlorate

The reduction of iron(III) perchlorate to iron(II) perchlorate is a key aspect of its chemistry. While the perchlorate anion itself is a strong oxidant, its reduction is often kinetically hindered. epa.govclu-in.org The reduction of Fe(III) to Fe(II) is a common feature in its reactions with reducing agents. For example, during the oxidation of triphenylphosphine, Fe(III) is reduced to Fe(II). chemicalpapers.com

In aqueous solutions, iron(II) perchlorate can be oxidized back to iron(III) species. Under aerobic conditions, aqueous iron(II) perchlorate slowly oxidizes to form iron(III) oxyhydroxide. wikipedia.org The stability of iron(II) perchlorate in the absence of other reactants is due to the kinetic inertness of the perchlorate anion, despite the thermodynamic favorability of the redox reaction between Fe(II) and ClO₄⁻. wikipedia.org

The reduction of iron(III) complexes can be studied through kinetic analysis. For instance, the kinetics of the reduction of tris(2,2′-bipyridine)iron(III) perchlorate by cobaloxime has been shown to be first-order in both the oxidizing and reducing agents. researchgate.net

Anion Exchange and Substitution Reactions of Perchlorate

While the perchlorate anion is generally considered non-coordinating, anion exchange reactions can occur. In certain systems, such as with specific metal-organic frameworks (MOFs), perchlorate can be captured through anion exchange. nih.gov For example, a cationic silver-based MOF can quantitatively exchange its nitrate (B79036) anions for perchlorate anions in solution. nih.gov This process can be reversible, demonstrating the dynamic nature of anion exchange in these materials. nih.gov The perchlorate anion is known to be kinetically inert and non-complexing in its interactions with many metal ions found in the environment, which contributes to its mobility in soil and water. clu-in.org

Thermal Decomposition and Instability Mechanisms

Iron(III) perchlorate exhibits thermal instability. Studies on iron(III) complexes with varying counter-anions have shown that the perchlorate complex undergoes a multi-stage thermal decomposition. For one such complex, the decomposition begins at 146°C, with the first stage involving the conversion of the three perchlorate anions into chlorides. scirp.orgscitechnol.com This is followed by the decomposition and removal of the organic ligand at higher temperatures, ultimately leaving a residue of anhydrous ferric chloride. scirp.org

The thermal decomposition of perchloric acid itself can be catalyzed by metal oxides, including iron(III) oxide. cdnsciencepub.com The mechanism proposed involves a proton transfer to the catalyst surface, followed by the decomposition of the resulting perchlorate anion. cdnsciencepub.com The catalytic performance of iron oxide nanoparticles on the thermal decomposition of ammonium (B1175870) perchlorate has also been noted, with composite nanoparticles showing enhanced catalytic effects. sioc-journal.cn

Reaction Kinetics and Thermodynamic Studies of Iron(III) Perchlorate Transformations

The kinetics of reactions involving iron(III) perchlorate have been the subject of various studies. The reduction of tris(2,2′-bipyridine)iron(III) by cobaloxime follows second-order kinetics. researchgate.net The activation parameters, including enthalpy (ΔH) and entropy (ΔS) of activation, have been determined for this reaction. researchgate.net

The kinetics of the reduction of perchlorate by nanoscale iron particles have been investigated, revealing a significant temperature dependence and a high activation energy, which suggests that the reaction is kinetically limited. epa.gov Similarly, the destruction of perchlorate using stabilized zero-valent iron nanoparticles also has a determined activation energy. nih.gov

Thermodynamic studies have included the calorimetric determination of the enthalpies of transfer of iron(III) perchlorate from water to aqueous ethanol (B145695) solutions. researchgate.net These studies provide insight into the solvation thermodynamics of the Fe³⁺ ion in different solvent systems. researchgate.net Electrochemical impedance spectroscopy has been used to study the kinetics of the iron(III) perchlorate redox couple at modified electrodes, revealing enhancements in the heterogeneous exchange rate. researcher.life

Data Tables

Table 1: Thermal Decomposition of an Iron(III) Perchlorate Complex

| Decomposition Stage | Temperature Range (°C) | DTG Peak (°C) | Mass Loss (%) | Description |

|---|---|---|---|---|

| 1 | 146 - 220 | 197 | 24.52 | Conversion of three perchlorates to chlorides. scirp.org |

Table 2: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Iron(III) perchlorate | 24967 |

| Iron(II) perchlorate | 71311361 |

| Triphenylphosphine | 10437 |

| Triphenylphosphine oxide | 11449 |

| Acetonitrile | 6342 |

| Anthracene | 8418 |

| 1-Nitronaphthalene | 7943 |

| 1,5-Cyclooctadiene | 15638 |

| Thiol | |

| Disulfide | |

| Sulfoxide | |

| Sulfone | |

| Alcohol | |

| Ketone | |

| Carboxylic acid | |

| Dioxygen | 17778 |

| Perchloric acid | 24247 |

| Iron(III) oxide | 518692 |

| Ammonium perchlorate | 24246 |

| Tris(2,2′-bipyridine)iron(III) | |

| Cobaloxime | |

| Silver nitrate | 24470 |

| Ethanol | 702 |

Mechanistic Insights into Hydrolysis Phenomena of Aqueous Iron(III) Solutions

The hydrolysis of the iron(III) cation in aqueous solutions, such as those prepared from iron(III) perchlorate, is a complex process involving a series of sequential and often competing reactions. tandfonline.comhomescience.net In these solutions, the Fe(III) ion exists as the hexa-aqua complex, [Fe(H₂O)₆]³⁺. The high charge density of the Fe³⁺ ion polarizes the coordinated water molecules, increasing their acidity and initiating a stepwise hydrolysis process. homescience.net This process is fundamentally a series of proton transfers, ligand exchanges, olation, and oxolation reactions that lead to the formation of mononuclear, dinuclear, and ultimately polynuclear hydroxo and oxo-hydroxo complexes. tandfonline.comuni-konstanz.de

The initial and most fundamental step is the deprotonation of a coordinated water molecule to form a hydroxo complex. This reaction makes the solution acidic. homescience.net The hydrolysis proceeds in a stepwise manner, with the formation of various mononuclear species. The first two steps are represented by the following equilibria:

[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(OH)(H₂O)₅]²⁺ + H₃O⁺ homescience.nete3s-conferences.orgresearchgate.net

[Fe(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Fe(OH)₂(H₂O)₄]⁺ + H₃O⁺ e3s-conferences.orgresearchgate.net

The relative concentration of these species is highly dependent on the pH of the solution. researchgate.net As the pH increases, the equilibria shift towards the formation of more hydroxylated species, such as [Fe(OH)₃(H₂O)₃]⁰. e3s-conferences.org The kinetics of these initial hydrolysis steps are extremely fast. tandfonline.com The rate of water loss from these hydrolyzed species is significantly faster than from the parent [Fe(H₂O)₆]³⁺ ion, which controls the subsequent polymerization kinetics. nih.gov

Following the formation of mononuclear complexes, dimerization and polymerization reactions occur. e3s-conferences.org The most reasonable postulate consistent with experimental data involves the dimerization of the first hydrolysis product, [Fe(OH)(H₂O)₅]²⁺, to form a dinuclear complex. researchgate.net This process, known as olation, involves the formation of a di-μ-hydroxo bridged dimer:

2 [Fe(OH)(H₂O)₅]²⁺ ⇌ [Fe₂(OH)₂(H₂O)₈]⁴⁺ + 2H₂O

This dinuclear species, [Fe₂(OH)₂(H₂O)₈]⁴⁺, has been identified as a key intermediate in the polymerization process. homescience.nete3s-conferences.orgresearchgate.net Further hydrolysis and polymerization lead to the formation of larger, more complex polynuclear oxo-hydroxo structures. tandfonline.comtandfonline.com These reactions can eventually lead to the precipitation of solid phases like ferrihydrite (amorphous iron(III) oxyhydroxide). researchgate.net The nature of the anion present can influence the structure of the final products; for instance, β-FeO(OH) structures have been identified in chloride solutions, while perchlorate is considered a non-coordinating anion that has less specific influence on the initial hydrolysis steps. tandfonline.comresearchgate.net

The table below summarizes the key iron(III) hydrolysis species formed in aqueous solutions.

| Species Name | Chemical Formula |

| Hexa-aqua iron(III) ion | [Fe(H₂O)₆]³⁺ |

| Penta-aqua-hydroxo iron(III) | [Fe(OH)(H₂O)₅]²⁺ |

| Tetra-aqua-dihydroxo iron(III) | [Fe(OH)₂(H₂O)₄]⁺ |

| Tri-aqua-trihydroxo iron(III) | [Fe(OH)₃(H₂O)₃]⁰ |

| Di-μ-hydroxo-octa-aqua-di-iron(III) | [Fe₂(OH)₂(H₂O)₈]⁴⁺ |

| Ferrihydrite | FeO(OH) |

Catalytic Applications of Iron Iii Perchlorate in Chemical Synthesis

Applications in Organic Synthesis

Oxidative Esterification Reactions

Iron(III) perchlorate (B79767) has proven to be an effective catalyst for the direct esterification of various acids and alcohols. ics-ir.org This method allows for the successful synthesis of esters from acetic, butyric, benzoic, and cinnamic acids with a range of alcohols, including saturated, cyclic, benzylic, and allylic types, in good to excellent yields (70-92%). ics-ir.org The reactions are typically carried out in dichloromethane. ics-ir.org

Furthermore, a system utilizing iron(III) perchlorate supported on silica (B1680970) gel (Fe(ClO4)3/silica gel) has been developed for the acetylation and formylation of alcohols. ics-ir.org This heterogeneous catalyst facilitates the use of ethyl acetate (B1210297) and ethyl formate (B1220265) as acylating and formylating agents, respectively. ics-ir.org The supported nature of the catalyst offers advantages in terms of ease of separation and potential for recycling. ics-ir.org

Synthesis of Fullerene-Fused Lactones and α-Carbonyl Furans

Iron(III) perchlorate plays a crucial role in the synthesis of complex fullerene derivatives. Specifically, it promotes the reaction of acs.orgfullerene with substituted malonate esters in the presence of acetic anhydride (B1165640) to yield rare disubstituted acs.orgfullerene-fused lactones. nih.govsigmaaldrich.com This reaction offers a selective pathway to these unique structures, which possess both lactone and ester functional groups, making them valuable for further chemical modifications. nih.gov Research indicates that changing the promoter from manganese(III) acetate to iron(III) perchlorate significantly alters the reaction pathway, favoring the formation of the desired C60-fused lactones. nih.gov

In a different application, iron(III) perchlorate catalyzes the one-pot cyclization reaction for the synthesis of α-carbonyl furans. myfisherstore.comsigmaaldrich.comresearchgate.net

One-Pot Cyclization and Heterocyclization Reactions

Iron(III) perchlorate demonstrates significant catalytic activity in one-pot cyclization and heterocyclization reactions, leading to the formation of diverse heterocyclic structures. It has been employed as a catalyst for the synthesis of fullerodioxolanes through heterocyclization. myfisherstore.comsigmaaldrich.comresearchgate.net Additionally, it facilitates the synthesis of 1,5-benzodiazepine derivatives. researchgate.net

Iron(III) perchlorate, both in its hydrated form and when supported on silica gel, catalyzes the synthesis of pyrazole (B372694) derivatives from 1,3-dicarbonyl compounds and phenylhydrazine (B124118) under mild conditions. ics-ir.org

Double Alkylation Processes

Iron(III) perchlorate has been identified as an effective catalyst for the double alkylation of indoles with vinyl ketones. myfisherstore.com This cascade-type, one-pot reaction allows for the efficient formation of dialkylated indole (B1671886) derivatives. myfisherstore.com

Transacetalization Reactions

The catalytic prowess of iron(III) perchlorate extends to transacetalization reactions. It smoothly facilitates the reaction of 2-alkoxytetrahydrofurans with various alcohols. organic-chemistry.org This process is particularly effective for 2-alkoxy-4-benzylidenetetrahydrofurans. organic-chemistry.org Iron(III) chloride has also been noted as an efficient catalyst for the acetal-ene reaction, a process for which lithium perchlorate was previously used. nih.gov

Role as a Lewis Acid Catalyst in Organic Transformations

The catalytic activity of iron(III) perchlorate in the aforementioned reactions is primarily attributed to its function as a potent Lewis acid. ics-ir.org By accepting electron pairs, it activates substrates, thereby accelerating a wide array of organic reactions. ics-ir.org This Lewis acidity is central to its role in promoting reactions such as the acetylation of alcohols and phenols, where it is used in catalytic amounts. researchgate.net

The use of iron(III) perchlorate, an inexpensive and readily available reagent, offers a significant advantage in various organic transformations. ics-ir.org It can be used in both homogeneous and heterogeneous systems, with the latter, often involving iron(III) perchlorate adsorbed on silica gel, providing benefits such as improved selectivity and simplified product work-up. ics-ir.org

Friedel-Crafts Type Reactions Utilizing Iron(III) Catalysts

Iron(III) perchlorate has proven to be an effective catalyst in Friedel-Crafts reactions, which are fundamental for the formation of carbon-carbon bonds involving aromatic rings. researchgate.netresearchgate.net Its strong Lewis acidic nature allows it to activate substrates, facilitating both acylation and alkylation of aromatic compounds. researchgate.net

In Friedel-Crafts acylation, iron(III) perchlorate can catalyze the reaction between an aromatic compound and an acylating agent, such as an acid anhydride, to produce aromatic ketones. researchgate.net For instance, the acylation of electron-rich aromatic compounds like anisole (B1667542) and mesitylene (B46885) proceeds smoothly in the presence of a catalytic amount of iron(III) perchlorate. researchgate.net Research has also shown that clayfen, a K10 montmorillonite (B579905) clay exchanged with iron(III) cations, demonstrates high catalytic activity in the benzoylation of mesitylene, achieving a near-quantitative yield. dokumen.pub

The efficiency of iron(III) perchlorate as a catalyst in these reactions is highlighted in the following table, which showcases its application in the Michael reaction, a type of conjugate addition that shares mechanistic principles with Friedel-Crafts alkylation.

Polymerization Reactions of Olefins

While iron-based catalysts are extensively studied for olefin polymerization, the specific use of iron(III) perchlorate in this context is part of a broader field of research. Iron complexes with specific ligand architectures are known to be effective catalysts for ethylene (B1197577) polymerization. researchgate.net Research into creating novel catalysts has involved the use of iron(II) perchlorate as a precursor to synthesize iron complexes for potential application in olefin polymerization. researchgate.net

Although direct, extensive literature on iron(III) perchlorate as a primary catalyst for olefin polymerization is not prevalent, its catalytic activity in other polymerization reactions is documented. For example, some commercially available iron salts, including iron(III) perchlorate, have been found to catalyze the ring-opening polymerization of cyclic esters like ε-caprolactone. mdpi.com This suggests the potential for iron(III) perchlorate to act as a Lewis acid catalyst in various polymerization settings.

Oxidant Role in the Synthesis of Conducting Polymer Nanoparticles

Iron(III) perchlorate plays a crucial role as an oxidant in the chemical polymerization of monomers to produce conducting polymers. fishersci.ptlabscoop.comchemicalbook.comlookchem.comscientificlabs.com A notable example is the synthesis of polypyrrole (PPy) nanoparticles. sci-hub.se In this process, iron(III) perchlorate initiates the polymerization of pyrrole (B145914) through an oxidative mechanism.

The polymerization is typically achieved by mixing a solution of the pyrrole monomer with a solution of iron(III) perchlorate, which acts as the oxidant. rsc.org The molar ratio of the monomer to the oxidant is a critical parameter that influences the properties of the resulting polymer. For the synthesis of polypyrrole, a monomer to oxidant (pyrrole:Fe(ClO₄)₃) ratio of 1:2.4 is often employed. rsc.orgscirp.org The resulting polypyrrole precipitates as a black powder and can be collected for further use. rsc.org The use of different oxidants, such as iron(III) chloride, has been shown to yield polypyrrole with higher electrical conductivity compared to when ammonium (B1175870) persulfate is used as the oxidant. sci-hub.se

The following table summarizes the conditions for the synthesis of polypyrrole using an iron-based oxidant.

Chemical Actinometry and Photolysis Studies Using Iron(III) Perchlorate Complexes

Iron(III) perchlorate is utilized in the field of photochemistry, specifically in chemical actinometry. fishersci.ptlabscoop.comchemicalbook.comlookchem.comscientificlabs.com It serves as a key component in chemical actinometers that are based on the photolysis of the ferrioxalate (B100866) complex in an aqueous solution, often in the presence of a polyoxometalate. fishersci.ptlabscoop.comchemicalbook.comlookchem.comscientificlabs.com

The principle of this application lies in the photoreduction of Fe(III) to Fe(II) upon exposure to light. The quantum yield of this photoreduction is well-characterized, allowing for the quantification of the photon flux of the light source. In such systems, the photolysis of the iron(III) complex leads to its decomposition and the formation of Fe(II) ions, which can then be quantified spectrophotometrically. The photolysis of iron(III) perchlorate itself under UV irradiation can lead to the generation of hydroxyl radicals, which are highly reactive species. researchgate.net

Comparative Studies of Catalytic Efficiency with other Metal Perchlorates

A comparative study on the benzoylation of mesitylene using various metal-exchanged K10 montmorillonite clays (B1170129) showed that iron(III)-exchanged clay (clayfen) provided nearly quantitative yield, comparable to that of AlK10, CrK10, and TiK10, and better than CoK10. dokumen.pub In a different application, the iron(II/III) perchlorate electrolyte in a thermocell exhibited a higher power factor and figure of merit by 28% and 40%, respectively, compared to the ferric/ferrous cyanide electrolyte. researchgate.net

The following table provides a comparative view of the catalytic performance of iron-based catalysts with other metal-based systems in different reactions.

Applications in Materials Science and Environmental Research

Applications in Microfabrication and Semiconductor Processing

In the highly precise world of microfabrication and semiconductor manufacturing, chemical etching and patterning are fundamental processes. While various iron compounds are employed, iron(III) species, in particular, have found use in these applications. smolecule.com

Etching of Silicon Wafers

The etching of silicon wafers is a critical step in creating microelectronic devices and microchips. smolecule.com This process involves the controlled removal of silicon material to form specific patterns and structures. While the most common etchants for isotropic silicon etching are mixtures of nitric acid and hydrofluoric acid (HNA), other chemical systems are also utilized. idc-online.com Solutions containing iron(III) chloride (FeCl₃) are known to be used for etching silicon wafers. smolecule.comquora.com The process relies on the oxidizing power of the Fe(III) ion to convert elemental silicon into silicon dioxide, which is then dissolved. Although iron(III) perchlorate (B79767) shares the same active Fe(III) ion, its specific use as a primary etchant for silicon wafers is less documented than that of ferric chloride. However, the fundamental chemistry suggests its potential applicability in similar etching processes.

Photolithography Applications

Photolithography is a cornerstone technique for creating patterned structures on substrates by using light to transfer a geometric pattern from a photomask to a light-sensitive chemical (photoresist). smolecule.com Iron compounds have been explored for their roles in photochemical processes relevant to this field. For instance, electrically conducting polypyrrole doped with iron(III) chloride has been prepared using chemical vapor deposition. researchgate.net Iron(III) perchlorate itself participates in the photoinduced degradation of polymers like poly(ethylene oxide) in aqueous solutions, a process that occurs via a photo-Fenton mechanism. researchgate.net While this demonstrates the photochemical activity of iron(III) perchlorate, its direct application as a standard component in photoresists for semiconductor photolithography is not as established as its related compound, ferric chloride, which has been cited for use in this area. smolecule.com

Environmental Geochemistry Studies Involving Iron(III) Species

The biogeochemical cycling of iron is a critical area of environmental research, as iron is one of the most abundant and biochemically active elements on Earth. mdpi.com Iron(III) species play a central role in these cycles, influencing the fate of nutrients and contaminants in soil, sediment, and groundwater. mdpi.comresearchgate.net The transformation between the soluble Fe(II) and less soluble Fe(III) states is a key process that is highly dependent on environmental conditions like pH and redox potential. mdpi.comresearchgate.net

Iron(III) perchlorate is a valuable compound for laboratory studies that simulate and investigate these natural processes. smolecule.com Its high solubility allows for the preparation of aqueous solutions containing Fe(III) ions to study their hydrolysis, precipitation, and interaction with other environmental components. acs.org

A significant area of study involves its relevance to planetary science, particularly the geochemistry of Mars. Perchlorate salts are widespread on the Martian surface, and the potential for iron perchlorates to form is high. usra.eduresearchgate.net Research has shown that solutions of iron(III) perchlorate are highly acidic, which has implications for the reactivity of brines and the potential for liquid water on Mars. usra.edu The thermal decomposition of iron(III) perchlorate also occurs at different temperatures than other perchlorates, which affects the interpretation of data from robotic missions like the Curiosity rover. usra.edu

Table 1: pH of Iron(III) Perchlorate Solutions This table, based on preliminary data from studies on Mars-relevant geochemistry, illustrates the acidic nature of iron(III) perchlorate solutions at various concentrations. usra.edu

| Concentration (mol/L) | Approximate pH |

| 0.5 | ~1 |

| 0.1 | ~1.5 |

| 0.01 | ~2.5 |

| 0.001 | ~3.5 |

Analytical Methodologies for Chlorine Analysis

Perchlorate is an environmental contaminant of concern, and accurate analytical methods are essential for its detection in water, soil, and biological samples. clu-in.orgresearchgate.net While iron(III) perchlorate is not typically used as a reagent to analyze for general chlorine, it is central to the study of perchlorate (ClO₄⁻) itself. Analytical methods for perchlorate often involve ion chromatography (IC) coupled with various detectors like suppressed conductivity or mass spectrometry (MS). lcms.cznih.govsettek.comclu-in.org

In this context, iron(III) perchlorate can serve as a standard for method development and calibration or as the subject of analysis. For instance, studies into the stable isotopic analysis of chlorine (δ³⁷Cl) in perchlorate compounds use various perchlorate salts, including those of iron, to refine analytical techniques. researchgate.net The presence of iron and other metals in a sample can interfere with perchlorate analysis, necessitating specific sample preparation steps or the use of advanced detection methods like IC-MS/MS to ensure accurate quantification. nih.govclu-in.org

Development of Magnetic Materials from Iron(III) Perchlorate Precursors

Iron(III) perchlorate serves as a valuable precursor for the synthesis of iron-based magnetic materials, particularly nanoparticles. asianpubs.orggoogle.com Magnetite (Fe₃O₄) nanoparticles, for example, can be prepared via a co-precipitation method using a mixture of iron(II) and iron(III) salts. asianpubs.org

In one method, iron(II) perchlorate and iron(III) perchlorate are combined in an aqueous solution. asianpubs.org By carefully controlling parameters such as temperature and pH (by adding a base like NaOH), magnetite nanoparticles can be precipitated. asianpubs.org The properties of the resulting magnetic nanoparticles, including their size and phase purity, are highly dependent on these reaction conditions. Research has shown that temperature, in particular, affects particle distribution and can influence phase transformations. asianpubs.org This synthesis route highlights the utility of iron(III) perchlorate in creating advanced materials with specific magnetic properties for various technological applications.

Table 2: Effect of Temperature on Magnetite Nanoparticle Synthesis This table summarizes findings on the synthesis of magnetite nanoparticles using iron perchlorate precursors, showing how temperature impacts the outcome. asianpubs.org

| Synthesis Temperature | Observation |

| 30 °C | Formation of magnetite nanoparticles. |

| 40 °C | Considered optimal for particle distribution in some studies. |

| 50 °C | Better particle distribution, but potential for phase transformation to maghemite. |

Applications in CO2 Valorization (e.g., through related iron complexes)

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a major goal in sustainable chemistry. mdpi.comresearchgate.net Iron, being earth-abundant and inexpensive, is an attractive metal for developing catalysts for CO₂ valorization. nsf.gov While iron(III) perchlorate itself is not typically the direct catalyst, related iron complexes are at the forefront of this research.

Studies have demonstrated that iron-based catalytic systems can facilitate the transformation of CO₂ into products like short-chain hydrocarbons and cyclic carbonates. mdpi.comacs.org For example, iron complexes can catalyze the coupling of CO₂ with epoxides to produce cyclic carbonates, which are valuable chemical intermediates. acs.org Other research focuses on using iron catalysts for the reverse water-gas shift (RWGS) reaction followed by Fischer-Tropsch synthesis (FTS) to convert CO₂ and hydrogen into hydrocarbons. mdpi.comresearchgate.net

The fundamental chemistry involves the activation of CO₂ by an iron center. Research into iron(0) complexes has shown they can mediate the coupling of CO₂ with molecules like ethylene (B1197577) to produce carboxylates. nsf.gov The specific ligands attached to the iron atom play a crucial role in determining the reaction's selectivity and efficiency. nsf.govrsc.org These studies on related iron complexes provide a strong foundation for the potential development of systems involving iron(III) perchlorate as a precursor to generate the active catalytic species.

Utilization in Calibration of Pressure Gauges via Thermal Expansion Properties

The application of iron(III) triperchlorate in the calibration of pressure gauges is predicated on its thermal expansion properties. One chemical supplier notes that the compound's thermal expansion characteristics make it useful for this purpose. cymitquimica.com

However, a thorough review of publicly available scientific literature, including studies on pressure-volume-temperature (P-V-T) equations of state and thermal expansion coefficients at high pressures, does not yield detailed research findings or specific data sets that elaborate on this application. While the thermal properties of iron and various iron compounds under high pressure are subjects of scientific investigation, specific data for iron(III) triperchlorate as a pressure calibrant is not readily found in the surveyed literature.

Without experimental data on its equation of state or documented thermal expansion coefficients under varying pressures and temperatures, a detailed, evidence-based discussion of its use as a pressure gauge calibrant cannot be provided at this time. The assertion of its utility in this area remains confined to supplier information without substantiation from primary research sources. cymitquimica.com

Theoretical and Computational Chemistry Studies of Iron Iii Perchlorate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone in the computational study of iron(III) complexes due to its favorable balance of accuracy and computational cost. It allows for the detailed examination of electron density to determine the electronic structure and related properties of these systems.

DFT calculations are instrumental in predicting the ground-state geometry of iron(III) complexes. Through geometry optimization, theoretical models can accurately determine key structural parameters such as bond lengths and angles. For instance, in octahedral Fe(III) complexes, DFT calculations can predict the Fe-N and Fe-O bond distances, which are crucial indicators of the metal's spin state. researchgate.net High-spin (HS) Fe(III) ions typically exhibit longer metal-ligand bond lengths compared to their low-spin (LS) counterparts, a structural change that is well-reproduced by DFT. researchgate.net For example, calculations on a high-spin alkylperoxo-iron(III) complex showed Fe-N distances ranging from 2.196 Å to 2.223 Å and Fe-O distances from 2.045 Å to 2.167 Å.

The electronic structure of these complexes is further elucidated by analyzing their molecular orbitals (MOs). DFT provides a detailed picture of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals are critical for understanding the complex's reactivity, electronic transitions, and redox properties. researchgate.net For high-spin d⁵ Fe(III) complexes, the five d-orbitals are singly occupied, and DFT calculations can map their energy levels and contributions from metal and ligand orbitals.

| Parameter | Fe-N1 | Fe-N2 | Fe-O1 | Fe-O2 | O1-Fe-N1 | N1-Fe-N2 |

| Bond Length (Å) | 1.941 | 1.943 | 1.893 | 1.929 | ||

| Bond Angle (°) | 92.39 | 84.35 | ||||

| Optimized geometric parameters for a representative Fe(III) imine complex calculated using DFT. Data sourced from reference nih.gov. |

Iron(III) (d⁵) complexes can exist in different spin states, primarily a high-spin (HS, S=5/2) state and a low-spin (LS, S=1/2) state. The relative stability of these states is governed by the ligand field strength, and some complexes exhibit a temperature- or light-induced transition between them, a phenomenon known as spin crossover (SCO). acs.org

DFT calculations are a key tool for predicting the ground spin state and modeling SCO behavior. By calculating the total electronic energy of the complex in both HS and LS configurations, the energy difference (ΔE_H-L) can be determined. Hybrid functionals, such as B3LYP*, have been specifically developed and benchmarked for their accuracy in predicting spin-state energetics in iron complexes. researchgate.netrsc.org A positive ΔE_H-L indicates an LS ground state, while a negative value suggests an HS ground state. The accuracy of these predictions is highly dependent on the chosen functional, as some nonhybrid functionals may favor the low-spin state, whereas certain hybrid functionals can overstabilize the high-spin state. acs.orgmdpi.com These computational models allow researchers to screen potential SCO compounds and understand how modifications to the ligand structure can tune the transition temperature. acs.org

| Functional | ΔE (HS-LS) [kcal/mol] | Spin Ground State Prediction |

| TPSS | 6.5 | Triplet (High Spin) |

| B3LYP | 14.9 | Triplet (High Spin) |

| Comparison of the free energy difference between triplet (high-spin) and singlet (low-spin) states for an iron carbonyl phosphine (B1218219) complex, demonstrating the influence of the DFT functional. Data sourced from reference mdpi.com. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it invaluable for interpreting electronic absorption (UV-Vis) spectra. nih.gov TD-DFT calculations can predict the energies and intensities (oscillator strengths) of electronic transitions within a molecule. rsc.org

For iron(III) perchlorate (B79767) and related complexes, TD-DFT helps to assign the absorption bands observed experimentally. These spectra often feature intense bands in the UV-visible region that can be attributed to different types of electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π–π) transitions. nih.govrsc.org For example, in studies of light-induced spin-crossover Fe(III) compounds, TD-DFT calculations using the B3LYP functional accurately predicted intense LMCT states in the energy range corresponding to the strong absorption bands seen in the experimental UV-Vis spectra. rsc.org This allows for a detailed understanding of how light absorption can trigger electronic and structural changes, such as the transition from a low-spin to a high-spin state. rsc.org

To gain a more intuitive and clearer picture of the electronic excitations calculated by TD-DFT, Natural Transition Orbital (NTO) analysis is often employed. NTO analysis transforms the canonical molecular orbitals involved in an excitation into a compact set of "hole" and "particle" (electron) orbitals that represent the primary contributions to that specific electronic transition. uu.nlacs.org

This method simplifies the complex, multi-configurational character of electronic transitions into a dominant hole-particle pair. The "hole" NTO depicts the region from which an electron is excited, while the "particle" NTO shows the region to which the electron moves. For an iron(III) complex, an LMCT transition would be visualized by a hole NTO localized primarily on the ligands and a particle NTO localized on the iron center. acs.org NTO analysis has been successfully used to characterize transitions in various Fe(III) complexes, confirming the nature of LMCT and intraligand charge transfer bands in their electronic spectra. nih.govuu.nl

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine activation barriers and reaction pathways for processes involving iron(III) complexes. mdpi.com

For example, DFT calculations have been used to investigate the mechanism of the carbonylation of diazomethane (B1218177) catalyzed by iron-carbonyl-phosphine complexes. These studies predicted that the rate-determining step involves the formation of a coordinatively unsaturated iron center, followed by diazoalkane coordination and N₂ extrusion, with a calculated free energy of activation of 18.5 kcal/mol for a PF₃-containing system. mdpi.com Similarly, DFT has been applied to study the homolytic O–O bond cleavage in high-spin alkylperoxo–iron(III) complexes, a reaction relevant to the mechanism of enzymes like superoxide (B77818) reductase. These computational investigations provide insights into the electronic and structural changes that occur throughout a reaction, guiding the design of more efficient catalysts.

Continuum Electrostatic Modeling of Redox and Protonation Coupling in Related Systems